molecular formula C8H2Cl2F4O B2420592 2,4-Dichloro-3-fluoro-6-(trifluoromethyl)benzaldehyde CAS No. 2303565-55-9

2,4-Dichloro-3-fluoro-6-(trifluoromethyl)benzaldehyde

Cat. No.: B2420592
CAS No.: 2303565-55-9
M. Wt: 261
InChI Key: LOPZUNVCXYRLGS-UHFFFAOYSA-N
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Description

2,4-Dichloro-3-fluoro-6-(trifluoromethyl)benzaldehyde is an organic compound with the molecular formula C8H2Cl2F4O It is a benzaldehyde derivative characterized by the presence of two chlorine atoms, one fluorine atom, and a trifluoromethyl group attached to the benzene ring

Properties

IUPAC Name

2,4-dichloro-3-fluoro-6-(trifluoromethyl)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H2Cl2F4O/c9-5-1-4(8(12,13)14)3(2-15)6(10)7(5)11/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOPZUNVCXYRLGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Cl)F)Cl)C=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H2Cl2F4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-3-fluoro-6-(trifluoromethyl)benzaldehyde typically involves multi-step organic reactions. One common method includes the following steps:

    Friedel-Crafts Acylation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-3-fluoro-6-(trifluoromethyl)benzaldehyde undergoes various types of chemical reactions, including:

    Oxidation: Conversion to carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions where halogen atoms are replaced by other functional groups using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: 2,4-Dichloro-3-fluoro-6-(trifluoromethyl)benzoic acid.

    Reduction: 2,4-Dichloro-3-fluoro-6-(trifluoromethyl)benzyl alcohol.

    Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

2,4-Dichloro-3-fluoro-6-(trifluoromethyl)benzaldehyde has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals with improved efficacy and safety profiles.

    Industry: Utilized in the production of agrochemicals, such as herbicides and insecticides, due to its ability to disrupt biological processes in pests.

Mechanism of Action

The mechanism of action of 2,4-Dichloro-3-fluoro-6-(trifluoromethyl)benzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to the inhibition of key biochemical pathways. The presence of electronegative fluorine and chlorine atoms can enhance its binding affinity and specificity for these targets, resulting in potent biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dichloro-4-(trifluoromethyl)benzaldehyde: Similar structure but with different positions of chlorine and fluorine atoms.

    2,4-Dichloro-5-(trifluoromethyl)benzaldehyde: Similar structure with a different position of the fluorine atom.

    3,4-Dichloro-6-(trifluoromethyl)toluene: Similar structure but with a methyl group instead of a formyl group.

Uniqueness

2,4-Dichloro-3-fluoro-6-(trifluoromethyl)benzaldehyde is unique due to its specific arrangement of chlorine, fluorine, and trifluoromethyl groups on the benzene ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications where other similar compounds may not be as effective.

Biological Activity

2,4-Dichloro-3-fluoro-6-(trifluoromethyl)benzaldehyde (CAS No. 2303565-55-9) is a halogenated aromatic compound with significant potential in pharmaceutical applications. Its unique molecular structure, characterized by the presence of multiple halogen substituents, suggests a diverse range of biological activities. This article reviews the biological activity of this compound, focusing on its cytotoxic effects, mechanisms of action, and potential therapeutic applications.

Molecular Structure

The molecular formula of this compound is C8H2Cl2F4O, with a molecular weight of 261 g/mol. The structural features include:

  • Two chlorine atoms
  • One fluorine atom
  • A trifluoromethyl group
  • An aldehyde functional group

Cytotoxic Effects

Recent studies have highlighted the cytotoxic potential of various fluorinated compounds against cancer cell lines. While specific data on this compound is limited, related compounds exhibit significant activity:

Compound IC50 (µM) Cancer Cell Line
Compound 6c7.82HCT-116 (Colon Cancer)
Compound 6h10.21HepG2 (Liver Cancer)
Compound 6i21.48MCF-7 (Breast Cancer)

These compounds demonstrated IC50 values comparable to established chemotherapeutic agents such as doxorubicin and sorafenib . The structure–activity relationship (SAR) studies indicate that the presence of halogen substituents enhances cytotoxicity, suggesting that similar effects may be anticipated for this compound.

The mechanisms through which halogenated benzaldehydes exert their cytotoxic effects often involve:

  • Induction of Apoptosis : Compounds similar to this compound have been shown to upregulate pro-apoptotic factors such as caspase-3 while downregulating anti-apoptotic proteins like Bcl-2 .
  • Cell Cycle Arrest : Certain derivatives are known to cause cell cycle arrest at various phases, leading to inhibited proliferation of cancer cells .
  • Kinase Inhibition : Some fluorinated compounds act as multi-targeted kinase inhibitors affecting pathways critical for cancer cell survival and proliferation .

Case Studies

A notable study investigated the activity of a series of trifluoromethylated compounds against various cancer cell lines. The results indicated that compounds with similar structural motifs to this compound exhibited potent inhibitory effects on key kinases involved in cancer progression.

Example Study Findings:

  • Compound E : Showed significant inhibition against EGFR and HER2 kinases with an IC50 value comparable to first-line treatments.
  • Mechanistic Insights : Molecular docking studies revealed strong binding affinities between these compounds and target enzymes, indicating potential for further development as anticancer agents .

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